An In-depth Technical Guide to the Chemical Properties of 4-(4-Oxocyclohexyl)benzonitrile
An In-depth Technical Guide to the Chemical Properties of 4-(4-Oxocyclohexyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(4-Oxocyclohexyl)benzonitrile, a versatile intermediate compound with significant applications in pharmaceutical synthesis, agrochemicals, and advanced materials science. This document details its chemical identity, physical characteristics, spectral data, and safety information, along with a proposed synthesis and purification protocol.
Chemical Identity and Physical Properties
4-(4-Oxocyclohexyl)benzonitrile, also known as 4-(p-Cyanophenyl)cyclohexanone, is a bifunctional organic compound featuring a benzonitrile group attached to a cyclohexanone ring.[1][2] This unique structure, containing both a ketone and a nitrile functional group, makes it a valuable building block for the synthesis of more complex molecules.[2]
Table 1: Chemical Identifiers and Physical Properties of 4-(4-Oxocyclohexyl)benzonitrile
| Property | Value | Reference(s) |
| IUPAC Name | 4-(4-Oxocyclohexyl)benzonitrile | [1] |
| Synonyms | 4-(p-Cyanophenyl)cyclohexanone | [1] |
| CAS Number | 73204-07-6 | [1] |
| Molecular Formula | C₁₃H₁₃NO | [1] |
| Molecular Weight | 199.25 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 80-85 °C | [2] |
| Boiling Point | 367.3 °C at 760 mmHg (Predicted) | |
| Solubility | Soluble in organic solvents like DMF and THF. Low solubility in water. | [2] |
Synthesis and Purification
Below is a generalized experimental protocol for a potential synthesis route.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for 4-(4-Oxocyclohexyl)benzonitrile.
Experimental Protocol: Synthesis
Materials:
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4-Bromobenzonitrile
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Magnesium turnings
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Anhydrous tetrahydrofuran (THF)
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1,4-Cyclohexanedione monoethylene ketal
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Dilute hydrochloric acid
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Saturated aqueous ammonium chloride
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Anhydrous sodium sulfate
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Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
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Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are stirred in anhydrous THF. A solution of 4-bromobenzonitrile in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is gently heated to maintain a steady reflux.
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Coupling Reaction: The solution of 1,4-cyclohexanedione monoethylene ketal in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
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Work-up and Deprotection: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude protected intermediate is then dissolved in a mixture of THF and dilute hydrochloric acid and stirred at room temperature to effect deprotection.
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Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 4-(4-Oxocyclohexyl)benzonitrile.[3]
Experimental Protocol: Purification by Recrystallization
Solvent Selection: A suitable solvent for recrystallization is one in which 4-(4-Oxocyclohexyl)benzonitrile is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or isopropanol are common choices.
Procedure:
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Dissolve the crude solid in a minimal amount of the hot solvent.
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If insoluble impurities are present, perform a hot filtration.
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Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
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Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]
Spectroscopic Data and Characterization
Detailed experimental spectra for 4-(4-Oxocyclohexyl)benzonitrile are not widely published. However, based on the known chemical shifts and absorption frequencies of related functional groups, the expected spectral data are summarized below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzonitrile ring and the aliphatic protons of the cyclohexanone ring.
Table 2: Predicted ¹H NMR Chemical Shifts for 4-(4-Oxocyclohexyl)benzonitrile
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho to CN) | 7.6-7.8 | Doublet |
| Aromatic (meta to CN) | 7.3-7.5 | Doublet |
| Cyclohexyl (methine) | 2.8-3.2 | Multiplet |
| Cyclohexyl (methylene) | 1.8-2.6 | Multiplet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for the carbons in the benzonitrile and cyclohexanone moieties.
Table 3: Predicted ¹³C NMR Chemical Shifts for 4-(4-Oxocyclohexyl)benzonitrile
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~210 |
| Aromatic (quaternary, attached to cyclohexyl) | ~145 |
| Aromatic (CH, ortho to CN) | ~132 |
| Aromatic (CH, meta to CN) | ~128 |
| Nitrile (C≡N) | ~118 |
| Aromatic (quaternary, attached to CN) | ~112 |
| Cyclohexyl (methine) | ~45 |
| Cyclohexyl (methylene) | 30-40 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the nitrile and ketone functional groups.
Table 4: Predicted IR Absorption Frequencies for 4-(4-Oxocyclohexyl)benzonitrile
| Functional Group | Predicted Absorption Frequency (cm⁻¹) |
| C≡N stretch (nitrile) | 2220-2240 |
| C=O stretch (ketone) | 1705-1725 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-2960 |
| C=C stretch (aromatic) | 1400-1600 |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the cyclohexanone ring and loss of small neutral molecules.
Table 5: Predicted Mass Spectrometry Data for 4-(4-Oxocyclohexyl)benzonitrile
| Fragment | Predicted m/z |
| [M]⁺ | 199 |
| [M - CO]⁺ | 171 |
| [M - C₂H₄O]⁺ | 155 |
| [C₇H₄N]⁺ (cyanophenyl) | 102 |
Applications in Drug Development and Materials Science
4-(4-Oxocyclohexyl)benzonitrile serves as a crucial intermediate in the synthesis of a variety of high-value organic molecules.
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Pharmaceutical Synthesis: Its bifunctional nature allows for diverse chemical modifications, making it a key building block for active pharmaceutical ingredients (APIs). The benzonitrile moiety can act as a bioisostere for other functional groups, and the ketone can be further functionalized to introduce desired pharmacophores.[2]
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Agrochemicals: This compound is a precursor in the development of novel pesticides and herbicides.[2]
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Advanced Materials: It is utilized in the creation of specialty polymers and liquid crystals due to its rigid core structure.[2]
Caption: Key application areas of 4-(4-Oxocyclohexyl)benzonitrile.
Safety and Handling
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Health Hazards: Harmful if swallowed or in contact with skin. May cause skin and eye irritation.[5][6]
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Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[6]
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[6]
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Fire and Explosion Hazards: Combustible solid. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety assessment. Always consult the relevant safety data sheets and follow established laboratory safety protocols.
